![molecular formula C21H21NO5 B2678108 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1358504-92-3](/img/structure/B2678108.png)

5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

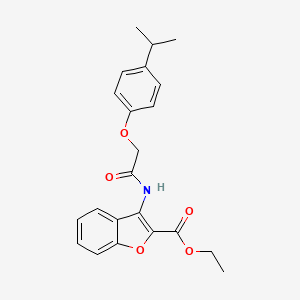

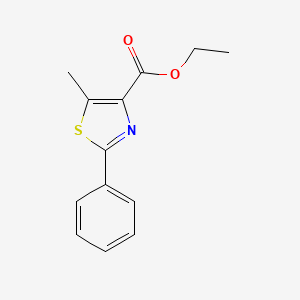

“5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is a chemical compound with the molecular formula C21H21NO5. It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of electron-rich elements such as –OCH3, –Cl, –CHO, and –F as substituents on the phenyl ring may contribute to its properties .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The compound’s molecular weight is 367.401.Chemical Reactions Analysis

Indole derivatives, including “this compound”, can undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

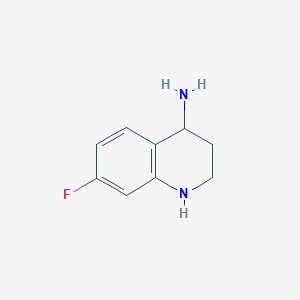

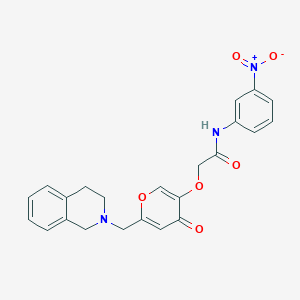

Antimicrobial Activity

A study by Babu et al. (2015) synthesized novel derivatives related to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole through a series of cyclization and treatment processes. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

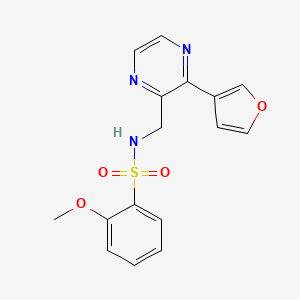

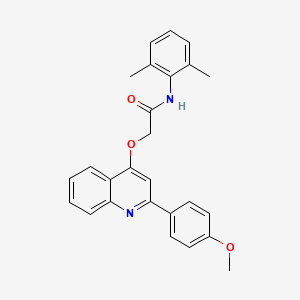

Serotonin and Dopamine Receptor Modulation

Research by Perregaard et al. (1992) focused on the synthesis of 1-(4-fluorophenyl)-1H-indoles, including structures similar to this compound, to explore their affinity as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This study highlighted the potential of these compounds in modulating central serotonin and dopamine receptor activity, which could be beneficial for developing treatments for psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Radioligand Development for PET Imaging

Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives related to this compound as analogs of selective D4 receptor ligands. These compounds were characterized for their affinity and selectivity towards dopamine D4 receptors, aiming to develop radioligand candidates for positron emission tomography (PET) imaging of dopamine D4 receptors (Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006).

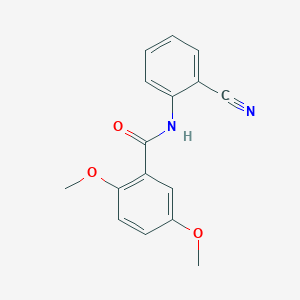

Organic Synthesis and Chemical Process Development

Hu and Su (2020) detailed a novel synthetic route towards vilazodone, utilizing intermediates that include structures similar to this compound. This approach emphasizes the significance of such compounds in facilitating the synthesis of pharmacologically active molecules, showcasing the compound's role in streamlining synthetic pathways and improving yields and purities (Hu & Su, 2020).

Propiedades

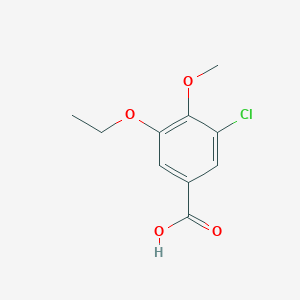

IUPAC Name |

methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-7-5-6-8-14(13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGRDIWUMAQDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)

![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)

![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)